![molecular formula C9H5BrF3NO4 B12857992 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C9H5BrF3NO4 It is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-Bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl ethanones.
Wissenschaftliche Forschungsanwendungen
1-[3-Bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The presence of the nitro group can facilitate electron transfer reactions, while the bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can lead to the modulation of biological pathways and the exertion of various effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromo-3-nitrophenyl)ethanone
- 4-Bromo-3’-nitroacetophenone
- 1-Bromo-2-nitro-4-acetyl-benzene
Comparison: 1-[3-Bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs, which lack the trifluoromethoxy group.
Eigenschaften
Molekularformel |
C9H5BrF3NO4 |
|---|---|
Molekulargewicht |
328.04 g/mol |
IUPAC-Name |
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrF3NO4/c1-4(15)5-2-6(10)8(18-9(11,12)13)7(3-5)14(16)17/h2-3H,1H3 |
InChI-Schlüssel |
VFLZQCAMWRXBRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
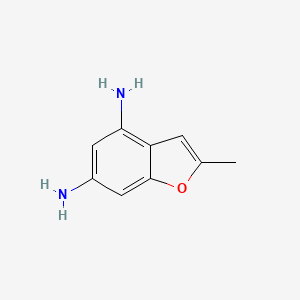
![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)
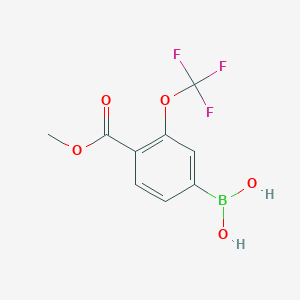
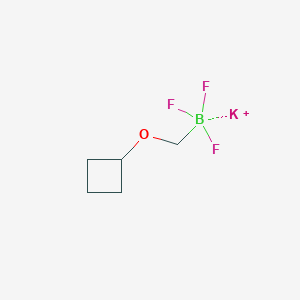

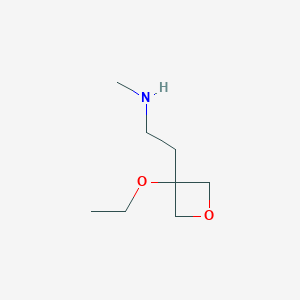
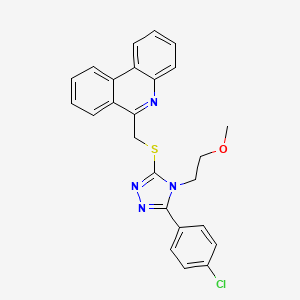
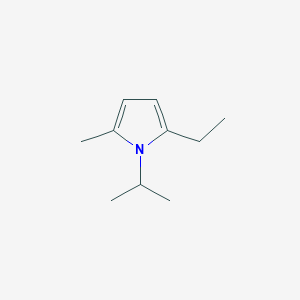
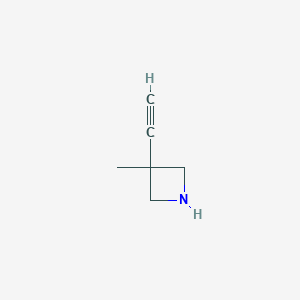


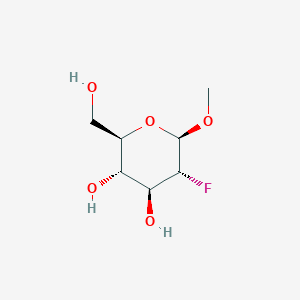
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B12857985.png)
